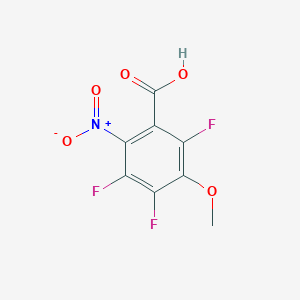

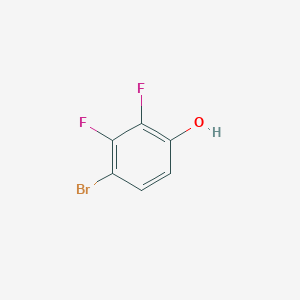

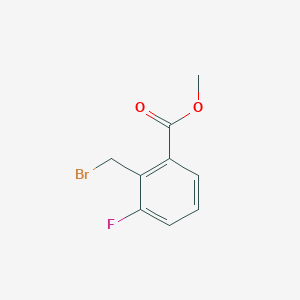

Methyl 2-(bromomethyl)-3-fluorobenzoate

Übersicht

Beschreibung

“Methyl 2-(bromomethyl)-3-fluorobenzoate” is a chemical compound. Unfortunately, I couldn’t find a specific description for “Methyl 2-(bromomethyl)-3-fluorobenzoate”. However, a similar compound “Methyl 2-(bromomethyl)acrylate” is known to be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene1.

Synthesis Analysis

I couldn’t find a specific synthesis process for “Methyl 2-(bromomethyl)-3-fluorobenzoate”. However, a related compound “Methyl (2-bromomethyl)acrylate (MBrMA)” can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N2.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, I couldn’t find specific information on the molecular structure of "Methyl 2-(bromomethyl)-3-fluorobWissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- Methyl 2-(bromomethyl)-3-fluorobenzoate is used in the synthesis of novel organic compounds with potential antimicrobial activity. For example, base-catalyzed cyclization with 2-bromoacetone in aqueous media has been employed to produce 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, evaluated for in vitro antibacterial and antifungal activities (Saeed et al., 2010).

Medicinal Chemistry Applications

- In the development of anticancer drugs, derivatives of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, for which Methyl 2-(bromomethyl)-3-fluorobenzoate can serve as a precursor, play a key role. Such compounds inhibit thymidylate synthase, a critical enzyme in DNA synthesis (Cao Sheng-li, 2004).

Environmental and Analytical Chemistry

- Methyl 2-(bromomethyl)-3-fluorobenzoate, among other derivatives, has been analyzed for its role as a potential genotoxic impurity in pharmaceuticals. A simple RP-HPLC method was developed for the simultaneous detection and quantification of such impurities in lenalidomide drug substance, highlighting the importance of this compound in ensuring drug safety and quality (Gaddam et al., 2020).

Material Science and Corrosion Studies

- The compound's derivatives are explored in corrosion studies, showing the importance of structurally similar compounds in creating protective coatings for metals, contributing to the development of new materials with enhanced durability (Bhaskaran et al., 2019).

Biochemical Research

- Research into the biochemical degradation pathways of aromatic compounds in environmental samples has utilized analogs of Methyl 2-(bromomethyl)-3-fluorobenzoate to elucidate the mechanisms of microbial degradation, demonstrating the compound's relevance in understanding environmental bioremediation processes (Londry & Fedorak, 1993).

Eigenschaften

IUPAC Name |

methyl 2-(bromomethyl)-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZULUDYJULULLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599924 | |

| Record name | Methyl 2-(bromomethyl)-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-3-fluorobenzoate | |

CAS RN |

142314-72-5 | |

| Record name | Methyl 2-(bromomethyl)-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)

![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)